Cas no 4919-03-3 (5-Aminoimidazole)

5-Aminoimidazole is a heterocyclic organic compound featuring an imidazole ring substituted with an amino group at the 5-position. It serves as a key intermediate in the biosynthesis of purine nucleotides and is widely utilized in pharmaceutical and biochemical research. The compound’s reactive amino and imidazole functionalities make it valuable for synthesizing nucleoside analogs, antiviral agents, and other biologically active molecules. Its high purity and stability ensure reliable performance in synthetic applications. 5-Aminoimidazole is particularly significant in studies involving metabolic pathways, enzyme inhibition, and drug development. Proper handling under controlled conditions is recommended due to its sensitivity to moisture and light.
5-Aminoimidazole structure
5-Aminoimidazole structure
商品名:5-Aminoimidazole
CAS番号:4919-03-3
MF:C3H5N3
メガワット:83.0919
MDL:MFCD15475081
CID:45411
PubChem ID:484

5-Aminoimidazole 化学的及び物理的性質

名前と識別子

    • 4-Aminoimidazole
    • 4-Aminoimidazole Dihydrochloride
    • 1H-Imidazol-4-amine
    • 5-AMINOIMIDAZOLE
    • 1H-Imidazol-4-amine(9CI)
    • Imidazole, 4(or 5)-amino- (6CI,7CI)
    • Imidazole, 4-amino- (8CI)
    • 5-Amino-1H-imidazole
    • CHEBI:16607
    • AMY40030
    • MB08721
    • MFCD10697825
    • 4-(or 5-)aminoimidazole
    • 1,3-diazolium-4-aminide
    • 1H-imidazol-5-amine
    • AKOS006282285
    • SY013999
    • 1H-Imidazol-4-ylamine
    • 3h-imidazol-4-amine
    • 4919-03-3
    • IMIDAZOLE, 4-AMINO-
    • Q27101994
    • NS00124781
    • C05239
    • BB 0262079
    • DTXSID00197702
    • 7854BCQ2PS
    • FT-0650211
    • UNII-7854BCQ2PS
    • QRZMXADUXZADTF-UHFFFAOYSA-N
    • A853362
    • BCP05277
    • EN300-177717
    • AS-56807
    • MFCD00235200
    • AKOS005259860
    • P20245
    • DTXCID20120193
    • 5-Aminoimidazole
    • MDL: MFCD15475081
    • インチ: 1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6)
    • InChIKey: QRZMXADUXZADTF-UHFFFAOYSA-N
    • ほほえんだ: C1=C(N)NC=N1

計算された属性

  • せいみつぶんしりょう: 83.04830
  • どういたいしつりょう: 83.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 45.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7A^2
  • 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.313
  • ゆうかいてん: No data available
  • ふってん: 415.491℃ at 760 mmHg
  • フラッシュポイント: 234.4 °C
  • PSA: 54.70000
  • LogP: 0.57310
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

5-Aminoimidazole セキュリティ情報

5-Aminoimidazole 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-Aminoimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM187263-100mg
4-Aminoimidazole
4919-03-3 95%+
100mg
$60 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL1020-1G
1H-imidazol-4-amine
4919-03-3 95%
1g
¥ 1,320.00 2023-04-13
Chemenu
CM187263-1g
4-Aminoimidazole
4919-03-3 95%+
1g
$*** 2023-05-30
Chemenu
CM187263-250mg
4-Aminoimidazole
4919-03-3 95%+
250mg
$125 2021-08-05
Alichem
A069004789-10g
1H-Imidazol-4-amine
4919-03-3 97%
10g
$1849.12 2023-09-01
Chemenu
CM187263-5g
4-Aminoimidazole
4919-03-3 95%+
5g
$*** 2023-05-30
eNovation Chemicals LLC
D574922-5g
4-Aminoimidazole HCl salt
4919-03-3 90%
5g
$1350 2023-05-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL1020-25G
1H-imidazol-4-amine
4919-03-3 95%
25g
¥ 13,200.00 2023-04-13
TRC
A263256-100mg
5-Aminoimidazole
4919-03-3
100mg
$ 115.00 2022-01-13
TRC
A263256-500mg
5-Aminoimidazole
4919-03-3
500mg
$ 455.00 2022-01-13

5-Aminoimidazole 関連文献

5-Aminoimidazoleに関する追加情報

Professional Introduction to Compound with CAS No. 4919-03-3 and Product Name: 5-Aminoimidazole

5-Aminoimidazole, identified by the Chemical Abstracts Service registry number CAS No. 4919-03-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound serves as a versatile intermediate in the development of various pharmacologically active molecules, particularly those targeting metabolic pathways and inflammatory responses. The imidazole core, combined with an amino substituent, provides a unique structural framework that enhances its reactivity and biological relevance.

The 5-aminoimidazole scaffold is particularly noteworthy for its role in the synthesis of inhibitors that modulate key enzymes involved in cellular signaling. Recent advancements in medicinal chemistry have highlighted its utility in creating novel therapeutics for conditions such as diabetes, cancer, and autoimmune disorders. For instance, derivatives of 5-aminoimidazole have been investigated for their potential to inhibit Janus kinases (JAKs), which are central mediators of inflammatory cytokine signaling. Such inhibitors are being explored as alternatives to traditional immunosuppressants due to their targeted mechanism of action and reduced side-effect profiles.

One of the most compelling aspects of 5-aminoimidazole is its adaptability in chemical modifications. The presence of both an amino group and an imidazole ring allows for diverse functionalization strategies, enabling the design of molecules with tailored biological activities. For example, researchers have synthesized 5-aminoimidazole-based compounds that exhibit potent activity against thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells. This has opened up avenues for developing new chemotherapeutic agents with improved efficacy and selectivity.

In the realm of drug discovery, the integration of computational methods has accelerated the identification of promising 5-aminoimidazole derivatives. High-throughput virtual screening (HTVS) and molecular docking studies have been instrumental in predicting binding affinities and optimizing lead structures. These computational approaches complement experimental efforts by providing rapid insights into molecular interactions, thereby streamlining the drug development pipeline. A notable example is the identification of a 5-aminoimidazole derivative that demonstrates strong binding to the catalytic site of dihydrofolate reductase (DHFR), a target for antifolate drugs used in cancer therapy.

The pharmacokinetic properties of 5-aminoimidazole-based compounds are also subjects of intense investigation. Researchers are focusing on enhancing oral bioavailability and metabolic stability through structural modifications. For instance, prodrugs designed from 5-aminoimidazole have shown promise in preclinical studies by improving solubility and reducing rapid degradation in vivo. These advancements are crucial for translating laboratory findings into effective clinical therapies.

Beyond its pharmaceutical applications, 5-aminoimidazole has found utility in material science and catalysis. Its ability to act as a ligand or a building block for coordination complexes has been exploited in designing novel catalysts for organic transformations. These catalysts often exhibit high selectivity and efficiency, making them valuable tools in industrial processes. Additionally, 5-aminoimidazole derivatives have been incorporated into functional materials such as polymers and coatings, where their structural properties contribute to enhanced durability and chemical resistance.

The synthesis of 5-aminoimidazole itself presents interesting challenges due to its heterocyclic nature. Traditional methods often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in synthetic chemistry have introduced more efficient routes, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted processes. These methods not only improve yields but also reduce environmental impact by minimizing waste generation.

Environmental considerations have also driven research into greener synthetic pathways for 5-aminoimidazole derivatives. Biocatalytic approaches using engineered enzymes have emerged as promising alternatives to traditional chemical synthesis. These enzymatic methods offer high specificity and operate under mild conditions, aligning with sustainable chemistry principles. Furthermore, flow chemistry techniques have been adapted for the production of 5-aminoimidazole intermediates, enabling continuous processing that enhances scalability and reproducibility.

The future prospects for 5-aminoimidazole are vast, with ongoing research exploring new therapeutic applications and innovative synthetic strategies. As our understanding of biological pathways continues to expand, so too will the demand for specialized intermediates like CAS No. 4919-03-3, 5-Aminoimidazole*. Collaborative efforts between academia and industry are essential to harness this compound's full potential, driving progress across multiple scientific disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:4919-03-3)5-Aminoimidazole
A853362
清らかである:99%
はかる:25g
価格 ($):2355.0